molecular formula C23H21N3O3S B306504 2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide

2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide

Cat. No. B306504
M. Wt: 419.5 g/mol
InChI Key: QJKATLFQTFJNRF-NDENLUEZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. Synthesized using a specific method, this compound has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In

Mechanism of Action

The mechanism of action of 2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide involves the inhibition of certain enzymes and pathways involved in cancer growth and inflammation. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in inflammation and cancer growth. Additionally, it can inhibit the activity of nuclear factor-kappa B (NF-κB), which is a protein complex involved in the regulation of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce inflammation and inhibit cancer cell growth in animal models. It has also been shown to have minimal toxicity in animal studies. However, further research is needed to determine its effects on humans.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide in laboratory experiments is its potential anti-inflammatory and anti-cancer properties. Additionally, it has low toxicity in animal studies. However, one limitation is that further research is needed to determine its effects on humans.

Future Directions

There are several future directions for the use of 2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide. One potential direction is to investigate its effects on specific types of cancer, such as breast or lung cancer. Additionally, further research is needed to determine its safety and efficacy in humans. Another potential direction is to investigate its potential use as a treatment for inflammatory diseases, such as rheumatoid arthritis or inflammatory bowel disease. Overall, the potential applications of this compound in medical research are promising and warrant further investigation.

Synthesis Methods

The synthesis of 2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide involves the reaction of 4-methylbenzaldehyde with 1-ethyl-3-(2,4-dioxo-1,3-thiazolidin-5-ylidene)indolin-2-one in the presence of acetic anhydride. The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

This compound has been studied for its potential applications in medical research. Specifically, it has been investigated for its anti-inflammatory and anti-cancer properties. Studies have shown that it can inhibit the growth of cancer cells and reduce inflammation in animal models.

properties

Molecular Formula

C23H21N3O3S

Molecular Weight

419.5 g/mol

IUPAC Name

2-[(5Z)-5-[(1-ethylindol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C23H21N3O3S/c1-3-25-13-16(18-6-4-5-7-19(18)25)12-20-22(28)26(23(29)30-20)14-21(27)24-17-10-8-15(2)9-11-17/h4-13H,3,14H2,1-2H3,(H,24,27)/b20-12-

InChI Key

QJKATLFQTFJNRF-NDENLUEZSA-N

Isomeric SMILES

CCN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)N(C(=O)S3)CC(=O)NC4=CC=C(C=C4)C

SMILES

CCN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)S3)CC(=O)NC4=CC=C(C=C4)C

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)S3)CC(=O)NC4=CC=C(C=C4)C

Origin of Product

United States

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